molecular formula C84H24Cl2F102P2Pd B1609849 Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride CAS No. 326475-45-0

Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride

Cat. No.: B1609849
CAS No.: 326475-45-0
M. Wt: 3210.2 g/mol
InChI Key: SEPYXRLJYOLXIJ-UHFFFAOYSA-L
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Description

Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride: is a palladium-based complex that is widely used as a catalyst in various organic reactions. This compound is particularly known for its effectiveness in facilitating cross-coupling reactions, such as the Suzuki and Stille couplings, which are essential in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride typically involves the reaction of palladium(II) chloride with tris(3-(perfluorooctyl)phenyl)phosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride primarily undergoes catalytic reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride exerts its catalytic effects involves several key steps:

Comparison with Similar Compounds

  • Bis[tris(3-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride
  • Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride

Uniqueness: Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride is unique due to its high catalytic efficiency and stability in fluorous biphasic systems. This makes it particularly valuable in reactions where traditional catalysts may fail or provide lower yields .

Properties

IUPAC Name

dichloropalladium;tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C42H12F51P.2ClH.Pd/c2*43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;;;/h2*1-12H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPYXRLJYOLXIJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H24Cl2F102P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461501
Record name Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3210.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326475-45-0
Record name Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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